

Z-VAD-FMK: A Technical Guide to the Quintessential Pan-Caspase Inhibitor

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Z-VAD-FMK

The study of programmed cell death, or apoptosis, underwent a paradigm shift with the discovery of caspases, a family of cysteine-aspartic proteases that act as central executioners of this intricate cellular process. The need for specific tools to dissect the roles of these enzymes led to the development of targeted inhibitors. Among these, Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) has emerged as a cornerstone of apoptosis research.

Initially designed with therapeutic applications in mind, the unforeseen cytotoxicity of a metabolic derivative of its fluoromethylketone (FMK) group limited its potential as a clinical drug.[1][2] However, this limitation in a therapeutic context did not diminish its immense value as a research tool.[1][2] Developed by pioneers in histochemistry like Dr. Robert Smith, Z-VAD-FMK became an indispensable molecule for elucidating the significance of caspase inhibition in a multitude of physiological and pathological processes.[1] Its ability to permeate cell membranes and irreversibly block the activity of a broad range of caspases has allowed countless researchers to probe the functional consequences of inhibiting apoptosis and other caspase-mediated pathways. This technical guide provides a comprehensive overview of the history, mechanism, and practical application of Z-VAD-FMK for professionals in the fields of life sciences and drug development.



Chemical Properties and Structure

Z-VAD-FMK is a synthetic peptide derivative designed to mimic the caspase cleavage site. Its chemical structure is fundamental to its function as a cell-permeable, irreversible pan-caspase inhibitor.

Property	Value	Reference
Full Name	Carbobenzoxy-valyl-alanyl- aspartyl-[O- methyl]- fluoromethylketone	[3][4]
Synonyms	Z-VAD(OMe)-FMK, Z-Val-Ala- DL-Asp(OMe)-FMK	[3]
Molecular Formula	C22H30FN3O7	[3][4]
Molecular Weight	467.49 g/mol	[3][4]
CAS Number	187389-52-2	[3]
Appearance	White solid or translucent film	[3][4]
Purity	Typically ≥95% (HPLC)	[3][4]
Solubility	Soluble in DMSO (e.g., 10 mg/mL or 20 mM), acetonitrile, and dimethylformamide.	[3][4]
Storage	Store lyophilized powder at -20°C for long-term stability (up to 12 months or more). Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.	[3]

The key structural features of Z-VAD-FMK contribute to its efficacy:

• "Z" (Benzyloxycarbonyl group): This N-terminal protecting group enhances the lipophilicity of the peptide, facilitating its passage across the cell membrane.[5]



- "VAD" (Val-Ala-Asp): This tripeptide sequence mimics the preferred cleavage site for many caspases, providing specificity for the enzyme family. The aspartic acid residue in the P1 position is crucial for recognition by the caspase active site.
- "FMK" (Fluoromethylketone): This C-terminal reactive group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby permanently inactivating the enzyme.[5]
- O-methylation: The aspartic acid residue is O-methylated, which increases the molecule's stability and cell permeability.[4]

Mechanism of Action: Irreversible Pan-Caspase Inhibition

Z-VAD-FMK functions as a potent, cell-permeable, and irreversible pan-caspase inhibitor.[4] It targets a wide range of caspases, including both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), as well as inflammatory caspases (e.g., caspase-1).[4] However, it is reported to be a poor inhibitor of caspase-2.[4]

The inhibitory mechanism involves the fluoromethylketone group, which acts as a "warhead." This group forms a covalent thioether linkage with the catalytic cysteine residue within the active site of the caspase. This irreversible binding permanently inactivates the enzyme, preventing it from cleaving its downstream substrates and thereby blocking the progression of the apoptotic cascade.[4]

By inhibiting caspases, Z-VAD-FMK can block cellular processes that are dependent on their activity, most notably apoptosis. This leads to increased cell survival in numerous experimental models.[4]

Quantitative Data Inhibitory Potency (IC₅₀ Values)

While widely acknowledged as a potent pan-caspase inhibitor, a comprehensive and standardized table of IC₅₀ values for Z-VAD-FMK against all individual human caspases is not consistently reported across the literature. However, it is generally accepted that Z-VAD-FMK inhibits most caspases in the low to mid-nanomolar range. One study comparing various



caspase inhibitors noted that Z-VAD-FMK was the most potent inhibitor tested against a panel of caspases.[1]

Caspase Target	Reported IC₅₀ Range (in vitro)	
Pan-caspase	0.0015 - 5.8 mM (in tumor cells)	

Note: The wide range reflects the variability in experimental conditions and cell types used in different studies.

Recommended Working Concentrations

The optimal working concentration of Z-VAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup.



Application	Cell/Tissue Type	Recommended Concentration Range	Incubation Time	Reference
In Vitro Apoptosis Inhibition	Jurkat T-cells	20 μΜ	Co-incubation with stimulus	[6]
In Vitro Apoptosis Inhibition	THP.1 cells	10 μΜ	Co-incubation with stimulus	
In Vitro Apoptosis Inhibition	HL-60 cells	50 μΜ	Co-incubation with stimulus	_
In Vitro Apoptosis Inhibition	Human Granulosa Cells	50 μΜ	48 hours	_
In Vitro Necroptosis Induction	L929 cells	20 μΜ	24 hours	_
In Vivo (Mouse Model of Endotoxic Shock)	C57BL/6 Mice	5, 10, 20 μg/g body weight (i.p.)	2 hours pre- treatment	_
In Vivo (Mouse Model of Apoptosis)	Balb/c Mice	100-200 nM/mouse (i.p.)	1 hour pre- treatment	

Important Considerations for Dosing:

- DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.
- In Vivo Stability: Due to its reactive nature, Z-VAD-FMK may have a limited half-life in vivo. For experiments extending beyond 12-24 hours, repeated administration may be necessary.



Detailed Experimental Protocols Protocol for Caspase-3/7 Activity Assay using a Fluorometric Substrate

This protocol describes a method to measure the activity of executioner caspases-3 and -7 in cell lysates, using Z-VAD-FMK as a negative control.

Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., Staurosporine)
- Z-VAD-FMK (10 mM stock in DMSO)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
- 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
- Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
- 96-well black, clear-bottom microplate
- Fluorometric microplate reader

Procedure:

- Cell Treatment:
 - Plate cells at a desired density in a multi-well plate.
 - Pre-treat a set of wells with Z-VAD-FMK (final concentration 20-50 μM) for 1 hour.
 - Induce apoptosis in the relevant wells (including a Z-VAD-FMK pre-treated set) with the chosen stimulus for the desired duration. Include an untreated control group.
- Cell Lysis:



- Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 μL per 1-2 x 10⁶ cells).
- Incubate on ice for 10-15 minutes.
- Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
- Caspase Activity Measurement:
 - Determine the protein concentration of the cell lysates (e.g., using a BCA assay).
 - In a 96-well black microplate, add 50 µg of protein from each lysate to separate wells.
 Adjust the volume to 50 µL with Lysis Buffer.
 - \circ Prepare a reaction master mix containing 2X Reaction Buffer and the caspase-3/7 fluorogenic substrate (e.g., to a final concentration of 50 μ M).
 - Add 50 μL of the reaction master mix to each well containing cell lysate.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC or Ex/Em = 360/460 nm for AMC).

Data Analysis:

- Subtract the background fluorescence (from a well with no cell lysate).
- Express the results as relative fluorescence units (RFU) or as fold-change in activity compared to the untreated control. The Z-VAD-FMK treated sample should show significantly reduced fluorescence, confirming that the measured activity is caspasedependent.



Protocol for Induction of Apoptosis with Staurosporine and Inhibition by Z-VAD-FMK in Jurkat Cells

This protocol details the induction of apoptosis in a common suspension cell line and its inhibition by Z-VAD-FMK, which can be assessed by various methods such as flow cytometry (Annexin V/PI staining) or Western blotting.

Materials:

- Jurkat cells
- RPMI-1640 medium supplemented with 10% FBS
- Staurosporine (1 mM stock in DMSO)
- Z-VAD-FMK (10 mM stock in DMSO)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Culture Jurkat cells in RPMI-1640 with 10% FBS to a density of approximately 0.5 x 10⁶ cells/mL.
 - Prepare three treatment groups in appropriate culture vessels:
 - Untreated Control: Add DMSO vehicle only.
 - Staurosporine-treated: Add staurosporine to a final concentration of 1 μM.
 - Z-VAD-FMK + Staurosporine: Pre-treat cells with Z-VAD-FMK (final concentration 20-50 μM) for 1 hour, then add staurosporine to a final concentration of 1 μM.



- o Incubate the cells for 3-6 hours at 37°C in a 5% CO₂ incubator.
- Staining for Flow Cytometry:
 - \circ Harvest the cells from each treatment group by centrifugation at 300 x g for 5 minutes.
 - Wash the cells once with cold PBS.
 - Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
 - Add 5 μL of FITC Annexin V and 5 μL of Propidium Iodide.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer as soon as possible.
 - Set up appropriate gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- Expected Results:
 - The untreated control should show a high percentage of viable cells.
 - The staurosporine-treated group should show a significant increase in the percentage of apoptotic cells (both early and late).
 - The Z-VAD-FMK + Staurosporine group should show a significant reduction in the percentage of apoptotic cells compared to the staurosporine-only group, demonstrating the inhibitory effect of Z-VAD-FMK.



Protocol for In Vivo Administration of Z-VAD-FMK in a Mouse Model of Endotoxic Shock

This protocol provides a general guideline for the intraperitoneal administration of Z-VAD-FMK in a lipopolysaccharide (LPS)-induced endotoxic shock model in mice.

Materials:

- C57BL/6 mice (6-8 weeks old)
- Z-VAD-FMK
- Sterile, pyrogen-free saline
- DMSO
- Lipopolysaccharide (LPS) from E. coli
- · Sterile syringes and needles

Procedure:

- Preparation of Z-VAD-FMK Solution:
 - Dissolve Z-VAD-FMK in a small amount of DMSO.
 - Further dilute with sterile saline to the desired final concentration. The final DMSO concentration should be minimized. The vehicle control should be a saline solution with the same final concentration of DMSO.
- Animal Dosing:
 - Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS,
 Z-VAD-FMK + LPS).
 - Two hours prior to the induction of endotoxic shock, administer Z-VAD-FMK (e.g., at 5, 10, or 20 μg/g of body weight) or the vehicle control via intraperitoneal (i.p.) injection.

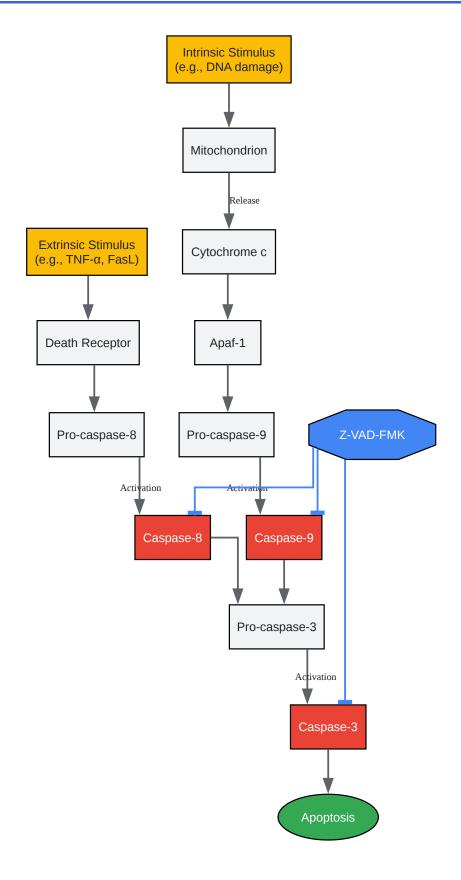


- Induction of Endotoxic Shock:
 - Induce endotoxic shock by i.p. injection of LPS (e.g., at 10 μg/g of body weight). The control group receives an equivalent volume of sterile saline.
- Monitoring and Sample Collection:
 - Monitor the mice for signs of endotoxemia and survival over a defined period.
 - At specific time points (e.g., 6 hours post-LPS injection), blood can be collected for cytokine analysis (e.g., TNF-α, IL-6).
 - At later time points (e.g., 12 hours post-LPS injection), tissues such as the liver, lungs, and spleen can be harvested for histological analysis or to assess apoptosis (e.g., by TUNEL assay).

Ethical Note: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Mandatory Visualizations Signaling Pathways

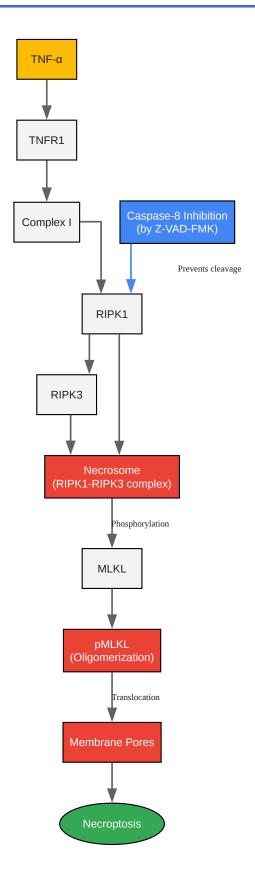




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Caption: Z-VAD-FMK inhibits key caspases in both extrinsic and intrinsic apoptosis pathways.



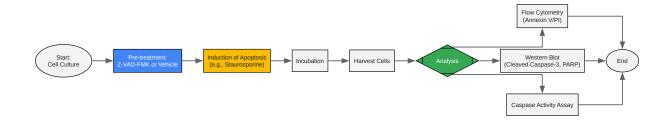


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Caption: Z-VAD-FMK can promote necroptosis by inhibiting caspase-8-mediated cleavage of RIPK1.

Experimental Workflow



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Caption: A typical in vitro experimental workflow using Z-VAD-FMK to study apoptosis.

Conclusion

Z-VAD-FMK, despite its unsuitability for therapeutic use, remains an unparalleled and indispensable tool in the arsenal of researchers studying programmed cell death and inflammation. Its broad specificity, cell permeability, and irreversible mechanism of action provide a robust method for inhibiting caspase activity in a wide array of experimental systems. A thorough understanding of its chemical properties, mechanism, and appropriate experimental application, as detailed in this guide, is crucial for obtaining reliable and interpretable results. As our understanding of the intricate networks of cellular signaling continues to expand, the utility of Z-VAD-FMK in dissecting the roles of caspases in both health and disease is certain to endure.

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